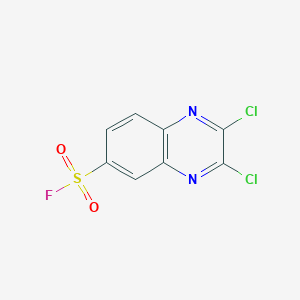
2,3-Dichloroquinoxaline-6-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloroquinoxaline-6-sulfonyl fluoride is an aromatic compound with the molecular formula C₈H₃Cl₂FN₂O₂S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloroquinoxaline with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 3 can be substituted by nucleophiles, leading to the formation of various quinoxaline derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from nucleophilic substitution reactions of this compound include various substituted quinoxaline derivatives, which can have different functional groups depending on the nucleophile used .
科学的研究の応用
2,3-Dichloroquinoxaline-6-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various quinoxaline derivatives, which are important in materials science and pharmaceuticals.
Medicinal Chemistry: Quinoxaline derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound’s derivatives are used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,3-dichloroquinoxaline-6-sulfonyl fluoride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 3 are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives with different biological and chemical properties .
類似化合物との比較
Similar Compounds
2,3-Dichloroquinoxaline: A precursor to 2,3-dichloroquinoxaline-6-sulfonyl fluoride, used in similar synthetic applications.
Quinoxaline Derivatives: Compounds such as 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline, which have different substituents but share the quinoxaline core.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfonyl fluoride groups, which enhance its reactivity and versatility in synthetic applications. This combination of functional groups allows for the formation of a wide range of derivatives with diverse properties .
特性
分子式 |
C8H3Cl2FN2O2S |
|---|---|
分子量 |
281.09 g/mol |
IUPAC名 |
2,3-dichloroquinoxaline-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H3Cl2FN2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
InChIキー |
HUUUFOBCERBECP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)N=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


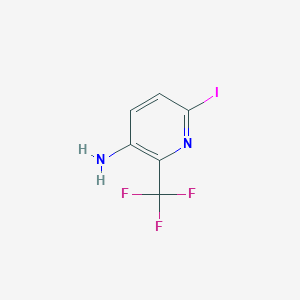
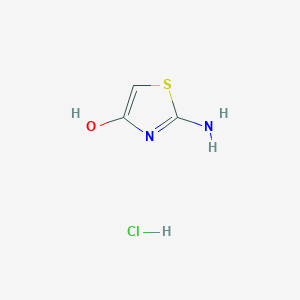
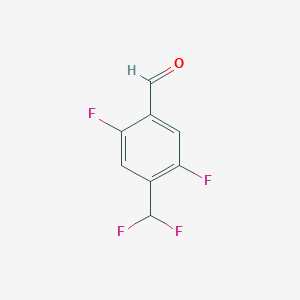
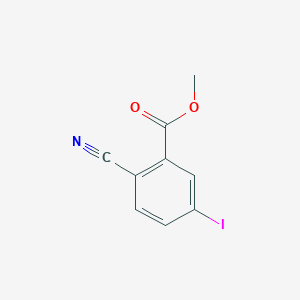
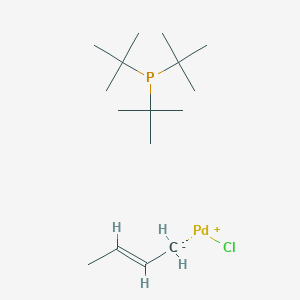
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
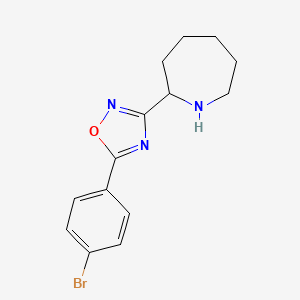
![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)
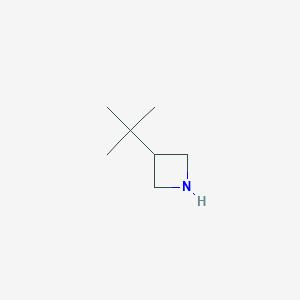
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
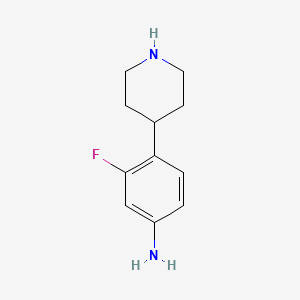

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
